molecular formula C9H13NO2 B1208391 3-(2-Amino-1-hydroxypropyl)phenol CAS No. 7619-17-2

3-(2-Amino-1-hydroxypropyl)phenol

Cat. No. B1208391
CAS RN: 7619-17-2
M. Wt: 167.2 g/mol
InChI Key: WXFIGDLSSYIKKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(2-Amino-1-hydroxypropyl)phenol involves various strategies, including the formation of Co(III) and Cu(II) complexes with novel alcohol and phenol-containing polyamine ligands. These complexes have been synthesized and characterized, revealing mononuclear structures with significant coordination geometries influenced by the central metal atoms and counteranions, demonstrating the compound's versatility in forming supramolecular structures (Xie et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds showcases a range of coordination geometries and supramolecular assemblies. For instance, the Co(III) and Cu(II) complexes exhibit distorted octahedral and similar coordination geometries, respectively. These findings indicate the complex's ability to form diverse structural arrangements, underscoring the influence of ligand donor sets, metal atoms, and counteranions on the overall structure (Xie et al., 2005).

Chemical Reactions and Properties

The reactivity and chemical properties of 3-(2-Amino-1-hydroxypropyl)phenol derivatives have been explored through various reactions, including the synthesis of triorganotin(IV) complexes. These reactions are characterized by specific coordination geometries and hydrogen bonding, highlighting the compound's chemical versatility and the potential for forming polymeric structures. This reflects the compound's capacity for engaging in diverse chemical reactions, further enhancing its applicability in various domains (Baul et al., 2002).

Physical Properties Analysis

The physical properties of 3-(2-Amino-1-hydroxypropyl)phenol and its derivatives are influenced by their molecular structure. For example, the synthesis and characterization of poly(2- and 3-aminophenol) materials have shed light on their thermal stability and electrical conductivity. These properties are critical for understanding the compound's behavior under different conditions and its suitability for various applications (Rivas et al., 2002).

Chemical Properties Analysis

The chemical properties of 3-(2-Amino-1-hydroxypropyl)phenol derivatives, such as reactivity towards different substrates and the ability to form complex structures with metals, underscore the compound's chemical versatility. Investigations into the synthesis and properties of related compounds have highlighted their potential in creating materials with desirable chemical and physical characteristics, such as enhanced thermal stability and electrical conductivity (Rivas et al., 2002).

Scientific Research Applications

Supramolecular Structures

The novel alcohol and phenol containing polyamine ligand H2L, which includes 3-(2-Amino-1-hydroxypropyl)phenol, and its complexes with Co(III) and Cu(II) exhibit unique supramolecular structures. These structures are influenced by the donor sets of the ligands, the central metal atoms, and the counteranions. The Co(III) complex shows a distorted octahedral geometry, while the Cu(II) complex has similar geometry with weak coordination by Cl- and a protonated phenolic O atom. These complexes form one-dimensional and two-dimensional structures via multiple hydrogen bonds, showcasing the potential of 3-(2-Amino-1-hydroxypropyl)phenol in developing complex molecular architectures (Xie et al., 2005).

Anion Recognition and Hydrogen Bonding

The compound has shown capabilities in anion recognition and hydrogen bonding, particularly with fluoride. The phenolic hydroxyl group and the amino hydrogen of this compound can engage in head-to-tail intermolecular hydrogen bonding with fluoride. This behavior is crucial for understanding its role in selective recognition and binding of specific anions (Ashokkumar et al., 2011).

Synthesis of Bulky Alkylaminophenol Chelates

3-(2-Amino-1-hydroxypropyl)phenol contributes to the synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines, which are used for the coordination of transition metals. The synthesis involves a Mannich reaction and offers high selectivity, demonstrating its utility in creating complex N,O-ligands for potential applications in coordination chemistry and bioactivation (Olesiejuk et al., 2018).

Hydroxylation of Phenol Over Functionalized Catalysts

This compound is also involved in the hydroxylation of phenol, showcasing its utility in catalytic applications. The chemical modification with Fe-containing samples leads to an improved conversion of phenol, indicating the potential of 3-(2-Amino-1-hydroxypropyl)phenol in enhancing catalytic reactions (Lee et al., 2001).

Antioxidant and Antibacterial Applications

3-(2-Amino-1-hydroxypropyl)phenol is involved in the synthesis of Schiff bases that exhibit significant antioxidant and antibacterial activities. This demonstrates its potential in the development of biologically active compounds with therapeutic applications (Aslam et al., 2016).

Coordination with Metal Ions

Studies on the coordination of this compound with biologically important trivalent metal ions like Al(III) and Fe(III) highlight its relevance in understanding metal-ligand interactions. These interactions involve the COOH and NH2 functional groups of the ligands, important for pharmaceutical and biochemical applications (Aiello et al., 2018).

Antifungal Activity

In plant pathology, derivatives of this compound, like 2-(2-hydroxypropyl) phenol and 2-(3-hydroxypropyl) phenol, have been synthesized and shown to inhibit the growth of several plant pathogens, indicating its potential in developing new antifungal agents (Qu et al., 2017).

Future Directions

While there isn’t specific information on the future directions of “3-(2-Amino-1-hydroxypropyl)phenol”, it’s worth noting that similar compounds are used in various applications. For instance, Metaraminol is used for the treatment and prevention of hypotension due to hemorrhage, spinal anesthesia, and shock associated with brain damage .

properties

IUPAC Name

3-(2-amino-1-hydroxypropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFIGDLSSYIKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858992
Record name m-Hydroxynorephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-1-hydroxypropyl)phenol

CAS RN

7619-17-2
Record name α-(1-Aminoethyl)-3-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7619-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Hydroxynorephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Kappauf, N Majstorovic, S Agarwal, D Rother… - …, 2021 - Wiley Online Library
Smart hydrogels hold much potential for biocatalysis, not only for the immobilization of enzymes, but also for the control of enzyme activity. We investigated upper critical solution …
C Claaßen, K Mack, D Rother - ChemCatChem, 2020 - Wiley Online Library
Online analytics provides insights into the progress of an ongoing reaction without the need for extensive sampling and offline analysis. In this study, we investigated benchtop NMR as …
K Mack, M Doeker, L Grabowski, A Jupke, D Rother - Green Chemistry, 2021 - pubs.rsc.org
Vicinal amino alcohols such as metaraminol find direct application in pharmaceuticals and serve as building blocks for fine chemicals. The amine transaminase enzyme can facilitate …
Number of citations: 14 pubs.rsc.org
M Doeker, L Grabowski, D Rother, A Jupke - Green Chemistry, 2022 - pubs.rsc.org
Amine transaminase catalyzed reaction systems allow the efficient production of high value active pharmaceutical ingredients via stereoselective amination of prochiral precursors. …
Number of citations: 10 pubs.rsc.org
D Weber, L de Souza Bastos, M Winkler, Y Ni… - RSC …, 2023 - pubs.rsc.org
In this work, two multi-enzyme catalysed processes to access a 1,3,4-substituted tetrahydroisoquinoline (THIQ), using either purified enzymes or lyophilised whole-cell catalysts, are …
Number of citations: 1 pubs.rsc.org
J Giberson, J Scicluna, N Legge, J Longstaffe - Annual Reports on NMR …, 2021 - Elsevier
Benchtop NMR spectroscopy has emerged as a practical tool for improved analytical characterization in many applied disciplines. Benchtop NMR spectrometers are built around …
Number of citations: 18 www.sciencedirect.com
Z Chen, Y Zhao, Y Liu - ChemBioChem, 2022 - Wiley Online Library
Enzymes are important macromolecular biocatalysts that accelerate chemical and biochemical reactions in living organisms. Most human diseases are related to alterations in enzyme …

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